7-Methyl-1,5-naphthyridin-2(1h)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
7-methyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C9H8N2O/c1-6-4-8-7(10-5-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12) |
InChI Key |
QZYYIEABHSTSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=O)N2)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methyl 1,5 Naphthyridin 2 1h One and Its Derivatives
Classical and Established Approaches to Naphthyridinone Ring System Construction
The foundational methods for constructing the naphthyridinone core often draw from well-established name reactions originally developed for quinoline (B57606) synthesis. These have been adapted for the synthesis of naphthyridines by utilizing aminopyridines as key starting materials.
Skraup Reaction-Based Protocols
The Skraup reaction, traditionally used for quinoline synthesis, can be adapted to produce 1,5-naphthyridine (B1222797) derivatives. wikipedia.orgorganicreactions.org This method involves the reaction of a 3-aminopyridine (B143674) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgyoutube.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to form the aromatic naphthyridine ring. youtube.comsciencemadness.org While a versatile method, the reaction can be vigorous, and the use of a moderator like ferrous sulfate (B86663) is common. wikipedia.org Alternative oxidizing agents to the traditional nitrobenzene, such as arsenic acid or even air, have been explored. wikipedia.orgsciencemadness.org More recent modifications have utilized iodine as a catalyst, which offers a more manageable and reusable option. nih.gov
Table 1: Variations of the Skraup Reaction for Naphthyridine Synthesis
| Starting Amine | Reagents | Oxidizing Agent | Key Features |
| 3-Aminopyridine | Glycerol, Sulfuric Acid | Nitrobenzene | Archetypal, can be violent. |
| Substituted 3-Aminopyridines | Glycerol, Sulfuric Acid | Arsenic Acid | Less violent alternative to nitrobenzene. |
| 3-Aminopyridine | Glycerol, Sulfuric Acid, Dioxane/Water | Iodine | Catalytic, reusable, and milder conditions. nih.gov |
Knorr and Conrad-Limpach Condensation Routes
The Conrad-Limpach and Knorr syntheses represent two closely related and historically significant methods for the preparation of hydroxyquinolines, which can be extended to the synthesis of hydroxynaphthyridines. wikipedia.orgquimicaorganica.org The Conrad-Limpach synthesis involves the condensation of an aniline (B41778) (or in this context, an aminopyridine) with a β-ketoester. wikipedia.orgjptcp.com The reaction conditions, particularly temperature, can influence the regioselectivity of the final product. At lower temperatures, the reaction favors the formation of a 4-hydroxynaphthyridinone, while higher temperatures can lead to the corresponding 2-hydroxynaphthyridinone isomer, a variation known as the Knorr quinoline synthesis. wikipedia.org These reactions typically proceed through the formation of a Schiff base intermediate followed by a thermally induced cyclization. nih.govwikipedia.org The use of high-boiling point solvents like diphenyl ether or Dowtherm A is common to facilitate the high-temperature cyclization step. nih.govprepchem.com
A significant modification of this approach involves the use of Meldrum's acid in place of β-ketoesters, which can also lead to the formation of 4-hydroxynaphthyridines. nih.gov
Table 2: Comparison of Conrad-Limpach and Knorr Syntheses for Naphthyridinones
| Reaction Name | Key Reactants | Key Intermediate | Product Type |
| Conrad-Limpach | 3-Aminopyridine, β-Ketoester | Schiff Base | 4-Hydroxynaphthyridinone wikipedia.org |
| Knorr Quinoline Synthesis | 3-Aminopyridine, β-Ketoester | β-Keto anilide | 2-Hydroxynaphthyridinone wikipedia.org |
| Conrad-Limpach (Meldrum's Acid) | 3-Aminopyridine, Meldrum's Acid | Enamine | 4-Hydroxynaphthyridinone nih.gov |
Combes Reaction Methodologies
The Combes synthesis provides a route to substituted quinolines, and by extension, naphthyridines, through the acid-catalyzed reaction of anilines (or aminopyridines) with β-diketones. wikipedia.orgwikiwand.com The reaction involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the fused ring system. wikipedia.orgchempedia.info The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aminopyridine and the β-diketone. wikipedia.org Concentrated sulfuric acid is a common catalyst for this reaction. wikiwand.com
Povarov Reaction Applications
The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydroquinolines and can be applied to the synthesis of tetrahydro-1,5-naphthyridines. mdpi.commdpi.com This three-component reaction typically involves an aromatic amine, an aldehyde, and an activated alkene. nih.gov The reaction proceeds via the formation of an imine from the amine and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene. nih.gov Lewis acids are often used to catalyze this reaction. mdpi.comnih.gov Recent advancements have explored mechanochemical conditions and the use of novel catalysts like iodine to broaden the scope and improve the efficiency of the Povarov reaction. mdpi.comorganic-chemistry.org A visible-light-induced photoxidation-Povarov cascade reaction has also been developed for the synthesis of 2-arylquinolines under mild conditions. rsc.org
Cyclization Reactions in 7-Methyl-1,5-naphthyridin-2(1H)-one Synthesis
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct means to construct the desired ring system from a pre-functionalized acyclic precursor.
Cyclization of N-Arylcinnamamides
The synthesis of 1,6-naphthyridin-2(1H)-ones has been achieved through the cyclization of N-arylcinnamamides. While this specific example pertains to the 1,6-isomer, the underlying principle of intramolecular cyclization of a suitably substituted precursor is a relevant strategy for the synthesis of other naphthyridinone isomers, including the 1,5-naphthyridinone core. The specific starting materials and reaction conditions would need to be adapted to direct the cyclization to form the desired 1,5-naphthyridine ring system.
Intramolecular Cyclization Processes
Intramolecular cyclization serves as a fundamental and effective strategy for constructing the bicyclic naphthyridinone core. This approach typically involves the formation of one of the constituent rings from a suitably functionalized precursor that already contains the other ring.
A notable example involves a potassium hydroxide-mediated anionic ring closure. This method has been employed in a two-step procedure to synthesize pyridonaphthyridinones. The synthesis begins with a Suzuki cross-coupling reaction, followed by an intramolecular cyclization where a nitrile group is attacked by an adjacent anion, leading to the formation of the pyridone ring fused to the existing pyridine (B92270) ring. mdpi.com While many cyclization strategies lead to pyridin-2(1H)-one derivatives, the principles are often applicable to the synthesis of naphthyridinone systems. researchgate.netnih.gov For instance, the cyclization of amide dianions, generated from N-arylacetamides and a strong base like n-butyllithium, with appropriate electrophiles represents a powerful method for forming five-membered rings and can be conceptually extended to six-membered ring formation. organic-chemistry.org
Another relevant approach is the enamine-mediated cyclization. In these reactions, enamines, formed from the reaction of adducts with aromatic amines, undergo base-catalyzed cyclization to yield pyridin-2(1H)-one derivatives. nih.gov The Friedländer annulation, a classic condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, also remains a key method for constructing the pyridine ring in naphthyridine systems. researchgate.net
Cross-Coupling Strategies for Naphthyridine Core Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the naphthyridine core, allowing for the introduction of a wide array of substituents. These reactions are characterized by their high efficiency, mild conditions, and broad functional group tolerance. libretexts.org
Suzuki Cross-Coupling Reactions
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, has been extensively used for the functionalization of 1,5-naphthyridines. libretexts.orgresearchgate.netyoutube.com A common strategy involves the reaction of a halogenated 1,5-naphthyridine with various aromatic and heteroaromatic boronic acids. For example, 2-iodo-1,5-naphthyridine (B12962786) has been successfully coupled with a range of boronic acids in dimethylformamide (DMF) to produce 2-aryl-1,5-naphthyridine derivatives in high yields. researchgate.net
This reaction is not limited to simple aryl substitutions. It has been employed in more complex syntheses, such as the coupling of 8-bromo-7-fluoro-2-methoxy nih.govnih.govnaphthyridine with pyridine-tris(1-methylethenyl)boroxin as a key step in the synthesis of precursors for potent antibiotics. mdpi.com Similarly, it has been used to create canthin-6-one (B41653) analogues through the coupling of a methoxynaphthyridine with a boronic acid, followed by a copper-catalyzed amidation. mdpi.com
Table 1: Examples of Suzuki Cross-Coupling Reactions on Naphthyridine Scaffolds
| Naphthyridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Source |
|---|---|---|---|---|
| 2-Iodo-1,5-naphthyridine | Aromatic/Heteroaromatic boronic acids | Pd catalyst, DMF | 2-Aryl-1,5-naphthyridines | researchgate.net |
| 8-Bromo-7-fluoro-2-methoxy nih.govnih.govnaphthyridine | Pyridine-tris(1-methylethenyl)boroxin | Pd catalyst | Fused 1,5-naphthyridine derivative | mdpi.com |
| 2-Chloro-3-fluoropyridine | ortho-Cyanopyridylboronic esters | Pd catalyst, then KOH/microwave | Pyridonaphthyridinones | mdpi.com |
Stille Cross-Coupling Reactions
The Stille reaction, which couples an organotin compound with an organic halide, offers another versatile method for C-C bond formation on the naphthyridine nucleus. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction is particularly useful due to the stability of organostannane reagents to air and moisture. wikipedia.org The mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org
A significant application of this methodology is the polymerization Stille coupling of dibromo-1,5-naphthyridinones. researchgate.net This reaction allows for the creation of polymers incorporating the naphthyridinone unit, which can have unique material properties. While the toxicity of tin compounds is a drawback, the reaction's tolerance for various functional groups makes it a valuable synthetic tool. organic-chemistry.org The reactivity of the halide partner typically follows the order I > Br > Cl. wikipedia.org
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for introducing alkynyl moieties onto heterocyclic scaffolds, which can serve as versatile handles for further chemical transformations. youtube.com The reaction proceeds under mild conditions and can tolerate a wide range of functional groups. wikipedia.org
In the context of naphthyridinone synthesis, the Sonogashira coupling has been used as a crucial initial step. For instance, in a pathway toward substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, various alkynes were first coupled with aryl halides via the Sonogashira reaction. nih.gov The resulting aryl-alkyne product was then subjected to an intramolecular cycloaddition to construct the final naphthyridinone system. nih.gov This sequential approach highlights the utility of the Sonogashira reaction in building complex molecular architectures. An "inverse Sonogashira" approach, coupling iodoalkynes with boronic acids, has also been developed, expanding the synthetic possibilities. nih.gov
Diels-Alder Reactions in Naphthyridinone Synthesis
The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides an efficient route to six-membered rings and has been adapted for the synthesis of heterocyclic systems like naphthyridinones. wikipedia.orgmasterorganicchemistry.com
Inverse Electron-Demand Diels-Alder Approaches
While the classic Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile, the inverse electron-demand Diels-Alder (IEDDA) reaction utilizes an electron-poor diene and an electron-rich dienophile. nih.govsigmaaldrich.com This variant is particularly useful for synthesizing nitrogen-containing heterocycles.
A key example is the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones from 1,2,4-triazines. nih.gov In this approach, a 1,2,4-triazine (B1199460) bearing an acylamino group with a terminal alkyne side chain acts as the diene precursor. This alkyne is first functionalized using a Sonogashira coupling. The subsequent intramolecular IEDDA reaction, often activated by microwave irradiation, proceeds with the elimination of dinitrogen to yield the 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-one product. nih.gov This strategy demonstrates an elegant and efficient pathway to the naphthyridinone core by combining a cross-coupling reaction with a subsequent cycloaddition. nih.gov The IEDDA reaction is valued for its bioorthogonality and ability to proceed under mild conditions, making it a powerful tool in modern synthetic chemistry. sigmaaldrich.comrsc.org
Advanced Synthetic Techniques and Mechanistic Considerations for this compound and its Derivatives
The synthesis of this compound and its analogs has benefited from the adoption of advanced synthetic methodologies. These techniques aim to improve reaction efficiency, reduce environmental impact, and provide access to novel derivatives through precise chemical control. Key advanced methods include the use of microwave and ultrasound irradiation, nano-catalytic systems, one-pot condensation strategies, and regioselective functionalization.
Microwave and Ultrasound Irradiation in Synthetic Pathways
The application of non-conventional energy sources like microwave and ultrasound irradiation has been shown to significantly enhance the synthesis of heterocyclic compounds, including naphthyridine cores. These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.
Microwave-Assisted Synthesis: Microwave irradiation promotes efficient and rapid heating, which can accelerate reaction rates for key cyclization and condensation steps in the formation of naphthyridine rings. For instance, a microwave-mediated intramolecular Diels-Alder reaction has been successfully employed in the synthesis of 5,6-dihydrobenzo[c] nih.govmdpi.comnaphthyridines. nih.gov In this approach, the initial Diels-Alder adduct undergoes spontaneous ring-opening and aromatization to yield the final product. nih.gov While a specific application for this compound is not detailed, this methodology demonstrates the potential of microwave assistance in constructing fused pyridine ring systems.
Ultrasound-Promoted Reactions: Sonication, or the use of ultrasound, facilitates chemical reactions through acoustic cavitation, which generates localized high-pressure and high-temperature microenvironments. This can enhance mass transfer and accelerate reaction rates. An efficient one-pot, four-component synthesis of pyridin-2(1H)-one derivatives has been developed using ultrasound irradiation, highlighting its utility in constructing the core pyridone ring found in naphthyridinones. nih.gov This method offers advantages such as excellent yields, shorter reaction times, and simple workup procedures. nih.gov Similarly, ultrasound has been used for the convenient condensation of amines with dehydroacetic acid to form 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, demonstrating its effectiveness in promoting condensation reactions that are central to many heterocyclic syntheses. nih.gov
Table 1: Examples of Microwave and Ultrasound-Assisted Synthesis of Related Heterocycles
| Technique | Reactants | Product | Conditions | Key Advantage | Reference |
|---|---|---|---|---|---|
| Microwave | o-Furyl(allylamino)pyridines | 5,6-Dihydrobenzo[c] nih.govmdpi.comnaphthyridines | Catalytic acid | Rapid aromatization | nih.gov |
| Ultrasound | Ketone, malononitrile, ethyl cyanoacetate, hydrazine (B178648) hydrate (B1144303) | 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives | Piperidine (B6355638) catalyst | High yield, short reaction time | nih.gov |
| Ultrasound | Amine, dehydroacetic acid | 4-Hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives | N/A | Simple work-up, high yield | nih.gov |
Nano-Catalytic Reaction Systems
The use of nano-catalysts in organic synthesis is a rapidly growing field, offering benefits such as high surface area, enhanced catalytic activity, and improved selectivity. While specific examples of nano-catalysis for the direct synthesis of this compound are not prominent in the literature, the principles have been applied to related heterocyclic systems. For example, montmorillonite (B579905) K10, a clay-based catalyst that can have nanoscale properties, has been used in the synthesis of a 1,5-naphthyridine derivative from 2-chloro-3,5-diaminopyridine and hexafluoroacetylacetone. nih.gov The use of such catalysts can facilitate reactions under milder conditions and often allows for easier separation of the catalyst from the reaction mixture.
One-Pot Condensation Strategies
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable for their efficiency and reduced waste generation. The synthesis of various naphthyridine and pyridone structures has been achieved through such strategies.
A notable example is the one-pot, four-component synthesis of pyridin-2(1H)-one derivatives under ultrasound irradiation, which combines a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate with a piperidine catalyst. nih.gov The Friedländer reaction, a classical method for quinoline and naphthyridine synthesis, has also been adapted into one-step procedures. A gram-scale synthesis of 1,8-naphthyridines in water using an inexpensive and biocompatible ionic liquid as a catalyst demonstrates a modern, environmentally friendly one-pot approach. acs.org This reaction proceeds by stirring the reactants, such as 2-aminonicotinaldehyde and a compound with an active α-methyl carbonyl group (e.g., acetone), in the presence of the catalyst. acs.org
Two primary approaches for the synthesis of dibenzo[b,h] nih.govmdpi.comnaphthyridin-7(12H)-ones include a one-step method based on the Pictet–Spengler reaction of 3-amino-2-phenylquinolin-4(1H)-one with aromatic aldehydes. researchgate.net These examples underscore the applicability of one-pot strategies for efficiently constructing the complex bicyclic framework of naphthyridinones.
Table 2: One-Pot Synthetic Strategies for Naphthyridine and Related Scaffolds
| Strategy | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| Four-Component Reaction | Ketone, malononitrile, ethyl cyanoacetate, hydrazine hydrate | Pyridin-2(1H)-one derivatives | Ultrasound-promoted, high efficiency | nih.gov |
| Friedländer Reaction | 2-Aminonicotinaldehyde, acetone | 2-Methyl-1,8-naphthyridine | Water as solvent, ionic liquid catalyst | acs.org |
| Pictet–Spengler Reaction | 3-Amino-2-phenylquinolin-4(1H)-one, aromatic aldehydes | Dibenzo[b,h] nih.govmdpi.comnaphthyridin-7(12H)-ones | One-step, requires heating in strong acid | researchgate.net |
Regioselective Metalation and Functionalization
Regioselective functionalization is crucial for introducing substituents at specific positions on the naphthyridine core, allowing for the synthesis of targeted derivatives like this compound. Directed metalation is a powerful tool for achieving such selectivity.
For instance, readily available 4-bromobenzo[c] nih.govnih.govnaphthyridine undergoes regioselective direct ring metalation at the C-5 position using TMPMgCl∙LiCl at low temperatures. beilstein-journals.org Quenching this metalated intermediate with various electrophiles provides a range of 5-substituted products. beilstein-journals.org Although this example pertains to the benzo[c] nih.govnih.govnaphthyridine isomer, the principle of using a directing group (in this case, the bromo substituent and the inherent electronics of the ring system) to achieve regioselective C-H activation is broadly applicable.
In the context of the 1,5-naphthyridine skeleton, functionalization often involves the conversion of a hydroxyl or carbonyl group into a good leaving group, such as a halide. For example, 1,5-naphthyridin-2(1H)-ones can be treated with reagents like phosphorus oxychloride (POCl₃) to form the corresponding 2-chloro-1,5-naphthyridine (B1368886). nih.gov This chloro derivative is a versatile intermediate for introducing various nucleophiles at the C-2 position. nih.gov The introduction of the methyl group at the C-7 position would likely rely on a synthesis starting from a pre-functionalized pyridine ring, such as 3-amino-4-methylpyridine, which can undergo a Skraup-type reaction to form the 7-methyl-1,5-naphthyridine skeleton. nih.gov
Furthermore, nickel-catalyzed reductive alkylation presents a modern method for coupling aryl halides with alkyl halides. wisc.edu This approach could potentially be used to introduce a methyl group onto a halogenated 1,5-naphthyridin-2(1H)-one precursor, offering high functional group tolerance and avoiding the need for pre-formed organometallic reagents. wisc.edu
Chemical Reactivity and Derivatization Strategies for 7 Methyl 1,5 Naphthyridin 2 1h One
Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridinone Core
The 1,5-naphthyridine (B1222797) ring system is susceptible to both electrophilic and nucleophilic attack, allowing for a variety of substitution reactions. The position of these substitutions is influenced by the electronic properties of the ring system and the nature of the attacking species.
Electrophilic Substitution: The nitrogen atoms in the naphthyridine ring are basic and can be protonated or alkylated. N-alkylation of the pyridone nitrogen is a common reaction, often carried out using alkyl halides in the presence of a base. nih.gov For instance, the nitrogen at position 1 can act as a nucleophile, reacting with various electrophiles like isocyanates, tosyl halides, and epoxides to furnish a library of N-functionalized derivatives. mdpi.com
Nucleophilic Substitution: The naphthyridinone core can undergo nucleophilic substitution, particularly when activated by a suitable leaving group. For example, the conversion of the carbonyl group of a 1,5-naphthyridinone to a chloro group using reagents like phosphorus oxychloride creates a reactive site for nucleophilic attack. mdpi.comnih.gov This allows for the introduction of various nucleophiles, such as amines, to produce amino-substituted naphthyridines. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and introducing amino groups onto the naphthyridine scaffold. mdpi.comnih.gov
Halogenation and Subsequent Transformation Reactions
Halogenation of the 1,5-naphthyridinone core provides key intermediates for further functionalization through cross-coupling reactions. Bromination and chlorination are common halogenation methods. For example, bromination of 1,5-naphthyridine can be achieved using bromine in acetic acid. mdpi.com Similarly, N-bromosuccinimide (NBS) can be employed as a brominating agent. nih.gov
Once halogenated, these derivatives serve as versatile building blocks for a variety of transformations:
Cross-Coupling Reactions: Halogenated naphthyridinones are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. mdpi.combohrium.com These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups.
Amination Reactions: As mentioned previously, halogenated naphthyridinones can be readily converted to their amino derivatives through nucleophilic aromatic substitution (SNA_r) or palladium-catalyzed amination reactions. nih.gov
Oxidation and Reduction Pathways of the Naphthyridinone Moiety
The oxidation and reduction of the 1,5-naphthyridinone ring system provide pathways to different classes of compounds.
Oxidation: N-oxidation of the nitrogen atoms in the 1,5-naphthyridine ring can be achieved using peracids like m-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N-oxides can then be used for further functionalization. nih.gov Additionally, the oxidation of tetrahydro-1,5-naphthyridines can lead to the corresponding aromatic 1,5-naphthyridines. nih.gov For instance, an acceptorless dehydrogenation of a tetrahydro-1,5-naphthyridine has been accomplished using visible-light photoredox catalysis in combination with a cobalt catalyst. nih.gov
Reduction: The selective reduction of the 1,5-naphthyridine ring can be achieved. For example, transfer hydrogenation using a cobalt catalyst and formic acid as a hydrogen source can selectively reduce one of the pyridine (B92270) rings to yield 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. mdpi.com
Modification of Side Chains and Introduction of Complex Ligands
The methyl group at the 7-position of 7-methyl-1,5-naphthyridin-2(1H)-one offers a site for further modification. While direct functionalization of the methyl group is less commonly reported for this specific isomer, general strategies for side-chain modification on related naphthyridine systems can be inferred. These could include radical halogenation followed by nucleophilic substitution.
Furthermore, the naphthyridinone scaffold itself can be elaborated to introduce complex ligands. This is often achieved by first introducing a reactive handle, such as a halogen or a triflate group, onto the naphthyridinone core. mdpi.com Subsequent cross-coupling reactions can then be used to attach more complex molecular fragments. For instance, the Stille coupling reaction has been used to prepare bidentate and tridentate ligands from chloro-substituted 1,5-naphthyridines. acs.org
Formation of Metal Complexes with Naphthyridinone Ligands
Naphthyridine derivatives, including those derived from this compound, are excellent ligands for the formation of metal complexes due to the presence of multiple nitrogen donor atoms. researchgate.netniscpr.res.in These ligands can coordinate to a variety of metal ions, including transition metals and alkali metals. researchgate.netniscpr.res.in
The coordination mode of the naphthyridine ligand can vary, with some complexes exhibiting monodentate coordination through one of the nitrogen atoms, while others show bidentate coordination involving both nitrogen atoms. researchgate.net The formation of these metal complexes can lead to materials with interesting photophysical properties, such as vapochromism, where the color of the complex changes upon exposure to certain vapors. niscpr.res.in For example, complexes of 2-phenmethylamino-7-methyl-1,8-naphthyridine with lithium and sodium ions have been shown to exhibit reversible color changes in the presence of methanol (B129727) or ethanol (B145695) vapor. niscpr.res.in Ruthenium(II) complexes with naphthyridine-based ligands have also been synthesized and studied for their electrochemical and photophysical properties. bohrium.comacs.org
Below is a table summarizing some reported metal complexes with naphthyridine-based ligands:
| Ligand | Metal Ion | Coordination Mode | Application/Property |
| 2,7-Dimethyl-1,8-naphthyridine | Cu(I), Ag(I) | Monodentate | Perfluoroalkyl complexes |
| 2,7-Dimethyl-1,8-naphthyridine | Zn(II) | Bidentate | Bis(perfluoroalkyl) complexes |
| 2-Phenmethylamino-7-methyl-1,8-naphthyridine | Li+, Na+ | Bidentate | Vapochromic chemosensors |
| 1,5-Naphthyridine derivatives | Ru(II) | Bidentate/Tridentate | Electroluminescent emitters |
Functional Group Interconversion and Esterification Strategies
Functional group interconversions are crucial for diversifying the structures and properties of this compound derivatives. A key transformation is the conversion of the lactam (pyridone) functionality into other groups. For instance, treatment with a halogenating agent like phosphorus oxychloride converts the 2-oxo group into a 2-chloro group, a versatile handle for further reactions. mdpi.comnih.gov
While direct esterification of the 2-oxo group is not a standard reaction, the introduction of a carboxylic acid functionality elsewhere on the naphthyridine ring would allow for esterification. For example, if a nitrile group is present, it can be hydrolyzed to a carboxylic acid, which can then be esterified. A review on 1,6-naphthyridin-2(1H)-ones mentions the derivatization of a nitrile group at the C8 position. semanticscholar.org Although this is a different isomer, it highlights a potential strategy for introducing an ester group.
Structure Activity Relationship Sar Studies of 7 Methyl 1,5 Naphthyridin 2 1h One Derivatives
Influence of Substituent Effects on Biological Activity
The biological activity of 7-Methyl-1,5-naphthyridin-2(1H)-one derivatives can be significantly altered by the introduction of different substituents at various positions on the naphthyridinone scaffold. These modifications can impact the molecule's potency, selectivity, and pharmacokinetic properties.
N-1 Position Substitutions and their Impact
Substitutions at the N-1 position of the 1,6-naphthyridin-2(1H)-one ring system have been shown to be a key determinant of biological activity. nih.gov Analysis of a large number of these compounds reveals that derivatives with a double bond between C3 and C4 are typically substituted at the N-1 position, with methyl and phenyl groups being the most common. nih.gov In contrast, derivatives with a single bond between C3 and C4 are often left unsubstituted at this position. nih.gov This difference in substitution patterns is linked to the different biological targets of these two classes of compounds. nih.gov For instance, in the development of novel bacterial topoisomerase inhibitors, N-1 substitutions on a related 1,5-naphthyridinone scaffold were explored, indicating the importance of this position for antibacterial activity. nih.gov
C-3 Position Substitutions and their Impact
The C-3 position of the 1,6-naphthyridin-2(1H)-one core is another critical site for modification that influences biological activity. nih.gov In derivatives with a double bond between C3 and C4, a significant portion (33.80%) bear a substituent only at the C-3 position, with a phenyl ring being a frequent choice. nih.gov For derivatives with a single bond between C3 and C4, about a third of the compounds have a single substituent at the C-3 position. nih.gov The nature of the substituent at C-3 can be diverse, and this position has been a key focus in the development of various inhibitors. nih.gov For example, in a series of potent PI3K/mTOR dual inhibitors based on a 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one scaffold, modifications at the C-3 position were crucial for achieving high potency. nih.gov
C-5 Position Substitutions and their Impact
Substitutions at the C-5 position of the 1,6-naphthyridin-2(1H)-one ring system also play a role in modulating biological activity. nih.govresearchgate.net While a large percentage of these compounds are unsubstituted at this position, the introduction of various groups has been explored. nih.govresearchgate.net In derivatives with a C3-C4 double bond, carbon substituents are found in about 21% of compounds, followed by oxygen and nitrogen substituents. nih.govresearchgate.net For those with a C3-C4 single bond, halogen and oxygen substituents are more prevalent than carbon or nitrogen substituents. nih.gov The strategic placement of substituents at the C-5 position has been utilized in the design of potent inhibitors for various targets. nih.govmdpi.com
C-7 Position Substitutions (e.g., Methyl, Benzyl, Amino) and their Influence
The C-7 position of the naphthyridinone core is frequently substituted with various groups to optimize biological activity. In many 1,6-naphthyridin-2(1H)-one derivatives, the most common scenario at the C-7 position is the presence of a carbon-based substituent, particularly an alkyl group. nih.govresearchgate.net For instance, the combination of an unsubstituted C-5 position and an alkyl group at C-7 is a prevalent structural motif. researchgate.net
The introduction of an amino group at the C-7 position has been a key strategy in the development of potent inhibitors. For example, novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent PI3K/mTOR dual inhibitors for cancer therapy. nih.gov
Furthermore, in the context of novel bacterial topoisomerase inhibitors based on a 1,5-naphthyridine (B1222797) scaffold, substitutions at the C-7 position have been shown to be critical for antibacterial potency and spectrum. rsc.org Specifically, substitutions with polar and charged groups like hydroxyl (OH) and amino (NH2) groups, as well as non-polar groups like fluoro (F) and methyl (Me), have been investigated. rsc.org These studies indicated a preference for a hydroxy substitution at the benzylic or homobenzylic position for optimal activity. rsc.org
The following table summarizes the influence of various C-7 substituents on the activity of 1,5-naphthyridine analogues as novel bacterial topoisomerase inhibitors.
| Substituent at C-7 Linker | Effect on Activity | Reference |
| Hydroxy (OH) | Preferred for potency and spectrum. | rsc.org |
| Amino (NH2) | Provides a marginal advantage to Gram-negative activity. | rsc.org |
| Methyl tert-carbinols | Detrimental effect on activity. | rsc.org |
Role of the Pyridone Ring in Molecular Interactions
The pyridone ring, a core component of the 1,5-naphthyridin-2(1H)-one scaffold, plays a crucial role in molecular interactions with biological targets. nih.gov This heterocyclic ring system possesses both hydrogen bond donor (the lactam NH) and acceptor (the carbonyl oxygen and the ring nitrogen) capabilities, allowing it to form key interactions within the binding sites of enzymes and receptors. nih.gov
For example, in a series of anti-HIV-1 agents, the pyridinone ring of 4-cycloalkyloxypyridin-2(1H)-one derivatives was observed to be positioned between specific amino acid residues in the allosteric site of the target enzyme, with the lactam NH forming a critical hydrogen bond that contributed to high antiviral activity. nih.gov
Furthermore, the electronic properties of the pyridone ring can be modulated by substituents, which in turn affects its interaction with the target. For instance, the introduction of electron-withdrawing groups on a pyridine-2(1H)-one ring was found to enhance inhibitory activity by increasing the acidity of the nitrogen-bound hydrogen, thereby improving interactions with the active site. nih.gov
The X-ray crystal structure of a 1,5-naphthyridine derivative in complex with the human TGF-beta type I receptor (ALK5) confirmed the binding mode, highlighting the importance of the naphthyridine core in establishing potent and selective inhibition. nih.gov The reactivity of the pyridine (B92270) ring, which is susceptible to nucleophilic substitution, also allows for the introduction of various functional groups to optimize binding affinity and other pharmacological properties. wikipedia.org
Conformational Analysis and its Correlation with Activity Profiles
The three-dimensional conformation of this compound derivatives is a critical factor that dictates their biological activity. The spatial arrangement of the substituent groups relative to the core naphthyridinone scaffold determines how the molecule fits into the binding pocket of its biological target.
Molecular modeling techniques are often employed to perform conformational analysis and understand the relationship between the molecule's shape and its activity profile. researchgate.net These studies can help in the rational design of more potent and selective inhibitors. By optimizing the geometry of the molecule, it is possible to enhance its interactions with the target, leading to improved biological outcomes. researchgate.net
For instance, in the development of inhibitors for various kinases, understanding the preferred conformation of the naphthyridinone scaffold and its substituents is crucial for achieving high affinity and selectivity. The rigidity or flexibility of the molecule, as well as the orientation of key functional groups, can significantly impact its ability to bind to the active site of a protein.
While specific conformational analysis studies on this compound were not found in the provided search results, the general principles of conformational analysis are widely applied in the field of medicinal chemistry to guide the design of new drug candidates based on this and related scaffolds.
Comparative Structural Analysis with Isomeric Naphthyridinone Systems
The precise arrangement of the two nitrogen atoms within the bicyclic naphthyridinone framework gives rise to six distinct constitutional isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. nih.govmdpi.com The position of these nitrogen atoms is a critical determinant of the molecule's physicochemical properties, including its electron distribution, hydrogen bonding capacity, and three-dimensional shape. These structural nuances, in turn, dictate the molecule's pharmacological profile and its potential for specific therapeutic applications. This section provides a comparative analysis of the this compound scaffold with its other isomeric systems, primarily focusing on the well-studied 1,6- and 1,8-naphthyridinone cores.
The fundamental difference between these isomers lies in the location of the second nitrogen atom relative to the pyridone nitrogen at position 1. This variation significantly alters the electronic character and reactivity of the entire heterocyclic system. nih.gov For instance, the reactivity patterns of 1,5-naphthyridines have been noted to share similarities with quinolines. nih.gov In contrast, the flanking nitrogen atoms in the 1,8-naphthyridine (B1210474) scaffold allow it to function as an effective binucleating ligand in coordination chemistry, a property not shared by the 1,5-isomer. wikipedia.org These intrinsic structural and electronic differences are the foundation for the divergent structure-activity relationships (SAR) observed among the isomers.
Research has shown that regioisomeric naphthyridinone systems can exhibit markedly different biological activities and potencies. A comparative study on aryl naphthyridine analogues as antagonists for the mGlu5 receptor highlighted the pharmacological distinctions among three novel regioisomeric series. nih.gov More directly, comparative SAR and molecular modeling studies have been conducted on 1,6-naphthyridin-2(1H)-ones and 1,8-naphthyridin-2(1H)-ones as inhibitors of the c-Src kinase enzyme, demonstrating that even a subtle shift in nitrogen position can alter binding affinity and inhibitory potential. researchgate.net
The 1,8-naphthyridinone core, in particular, has been extensively developed, leading to numerous potent antibacterial agents like nalidixic acid. mdpi.comwikipedia.orgtandfonline.com The specific arrangement of its nitrogen atoms is crucial for targeting bacterial DNA gyrase. mdpi.com Conversely, derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have been investigated as potent inhibitors of spleen tyrosine kinase (Syk). nih.gov This illustrates a key principle in medicinal chemistry: different isomeric scaffolds are often better suited for targeting different biological receptors due to their unique structural and electronic complementarity.
The table below summarizes the key structural differences and the resulting focus of research for the most common naphthyridinone isomers.
| Isomeric System | Key Structural Feature | Primary Research Focus/Activity |
| 1,5-Naphthyridinone | Nitrogen atoms at positions 1 and 5. | PI3Kα inhibition, general antibacterial agents. nih.gov |
| 1,6-Naphthyridinone | Nitrogen atoms at positions 1 and 6. | Spleen tyrosine kinase (Syk) inhibition, c-Src kinase inhibition. nih.govresearchgate.net |
| 1,8-Naphthyridinone | Nitrogen atoms at positions 1 and 8. | Antibacterial (DNA gyrase inhibitors), anticancer, c-Src kinase inhibition. mdpi.comresearchgate.net |
Investigations into the Biological and Biochemical Interactions of 7 Methyl 1,5 Naphthyridin 2 1h One Derivatives
Molecular Target Identification and Binding Affinity Studies
The biological effects of 7-methyl-1,5-naphthyridin-2(1H)-one derivatives are rooted in their ability to interact with specific molecular targets, primarily enzymes and receptors, and to modulate key cellular signaling pathways.
Modulation of Cellular Processes and Signaling Pathways
The interaction of this compound derivatives with their molecular targets translates into the modulation of critical cellular processes and signaling pathways.
PI3K/AKT/mTOR pathway: As previously mentioned, novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives are potent dual inhibitors of PI3K and mTOR. nih.gov The inhibition of this pathway is a major focus in cancer therapy, as it plays a central role in cell survival, proliferation, and metabolism. nih.gov
Cell Cycle Modulation: The inhibition of Aurora B kinase by 1,5-naphthyridine (B1222797) derivatives directly impacts cell cycle progression. nih.gov Aurora B is a key component of the chromosomal passenger complex, which ensures proper chromosome segregation during mitosis. mdpi.com Inhibition of Aurora B leads to errors in this process, resulting in polyploidy and ultimately cell death, a mechanism that is particularly relevant for cancer therapy. whiterose.ac.uk
In Vitro Efficacy Studies
The therapeutic potential of this compound derivatives has been evaluated in various in vitro models, demonstrating their efficacy against cancer cells and microbial pathogens.
Antiproliferative Activity Investigations against Cancer Cell Lines
Derivatives of the 1,5-naphthyridine scaffold have shown significant antiproliferative activity against a range of cancer cell lines.
Novel pyrazolonaphthyridine derivatives have been evaluated for their anticancer activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. nih.gov The antiproliferative potential of these compounds was found to be dependent on the nature and position of substituents on the benzene (B151609) ring attached to the naphthyridine core. nih.gov Some 1,7-naphthyridine (B1217170) derivatives have also demonstrated significant antiproliferative properties against various colon cancer cell lines. nih.gov
Table 1: Antiproliferative Activity of Selected Naphthyridine Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
| 1-Cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea | - | IC₅₀ (Aurora A) = 13 nM; IC₅₀ (Aurora B) = 107 nM | nih.gov |
| Pyrazolonaphthyridine derivatives | HeLa, MCF-7 | % inhibition at 100 µM | nih.gov |
| Bisleuconothine A (1,7-Naphthyridine derivative) | SW480, HCT116, HT29, SW620 (colon cancer) | IC₅₀ = 1.09 - 3.18 µM | nih.gov |
Antimicrobial Efficacy Assessment
The naphthyridine core is a well-known pharmacophore in antimicrobial agents. nih.gov Derivatives of this compound have been investigated for their antibacterial, antifungal, and antitubercular activities.
Antibacterial: Many 1,8-naphthyridine (B1210474) derivatives, including those based on the nalidixic acid scaffold, exhibit good antibacterial activity. nih.gov Some have shown efficacy against multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus. nih.gov While some 1,8-naphthyridine derivatives may not have direct antibacterial activity, they can potentiate the effect of existing antibiotics like fluoroquinolones. nih.govmdpi.com
Antifungal: Certain naphthyridine derivatives have demonstrated antifungal activity. For instance, some nalidixic acid derivatives with a 1,2,4-triazole (B32235) moiety showed good antibacterial and slightly less antifungal activity. nih.gov Other derivatives have shown activity against fungal strains such as Alternaria alternata, F. oxysporum, and Curvularia lunata. nih.gov
Antitubercular: The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. researchgate.netasianpubs.orgnih.gov Naphthyridine derivatives have emerged as a promising class of compounds in this area. researchgate.netrsc.orgrsc.org A series of novel 1,5-naphthyridin-2(1H)-one based carbohydrazide (B1668358) derivatives were synthesized and evaluated for their ability to inhibit the growth of M. tuberculosis. researchgate.netasianpubs.org One of the most potent compounds displayed a minimum inhibitory concentration (MIC) of 4 µg/mL. asianpubs.org
Table 2: Antimicrobial Activity of Selected Naphthyridine Derivatives
| Compound Class | Organism | Activity | Reference |
| 1,5-Naphthyridin-2(1H)-one based carbohydrazides | M. tuberculosis | MIC = 4 µg/mL (most potent) | asianpubs.org |
| Nalidixic acid derivatives with 1,2,4-triazole moiety | Bacteria and Fungi | Good antibacterial, moderate antifungal | nih.gov |
| 3-(2-methyl-1,8-naphthyridin-3-yl) ureas | Alternaria alternata, F. oxysporum, Curvularia lunata | Active | nih.gov |
Antiviral Activity Research (e.g., HIV Integrase Inhibition)
The core structure of 1,5-naphthyridin-2(1H)-one is recognized as a key pharmacophore for HIV-1 integrase inhibition. nih.gov The inhibitory mechanism involves the chelation of metal ions within the enzyme's active site, a process essential for its catalytic function. The effectiveness of these inhibitors is highly dependent on the nature and position of substituents on the naphthyridinone ring.
In the case of the 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one series, a 7-benzyl substituent was found to be critical for potent inhibition of the HIV integrase enzyme. nih.gov Modifications at the N-1 and C-3 positions of the naphthyridinone ring system have been systematically evaluated to optimize antiviral potency. nih.gov
Studies have shown that both carboxylic ester and carboxamide groups at the C-3 position can lead to low nanomolar IC₅₀ values in HIV-integrase strand transfer assays. nih.gov Notably, several carboxamide derivatives have demonstrated potent antiviral activity in cellular assays. nih.gov The introduction of an N-(2-methoxyethyl)carboxamide moiety at the C-3 position was observed to significantly decrease the effects of plasma protein binding in vitro, a favorable pharmacokinetic property. nih.gov One such carboxamide analogue exhibited oral bioavailability and reasonable in vivo clearance in rat models. nih.gov
The table below summarizes the inhibitory activities of selected 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives against HIV-1 integrase.
| Compound | Substituent at C-3 | HIV-1 Integrase Strand Transfer IC₅₀ (nM) | Antiviral EC₅₀ (nM) |
| Example 1 | -COOEt | 14 | >1000 |
| Example 2 | -CONH₂ | 11 | 480 |
| Example 3 | -CONH(CH₂CH₂OCH₃) | 13 | 90 |
| Example 4 | -CON(CH₃)₂ | 12 | 410 |
Data is illustrative and based on findings for 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives as reported in the literature. nih.gov
These findings underscore the potential of the 1,5-naphthyridin-2(1H)-one scaffold in the development of novel anti-HIV agents. Further research focusing specifically on 7-methyl substituted derivatives is warranted to fully explore the therapeutic potential of this chemical space.
Molecular Recognition and Hydrogen Bonding Interactions in Biological Systems
The ability of a molecule to interact with biological targets is fundamentally governed by principles of molecular recognition, with hydrogen bonding playing a pivotal role. The 1,5-naphthyridin-2(1H)-one core possesses key hydrogen bond donor and acceptor sites that can facilitate specific interactions within a biological environment.
Detailed crystallographic or co-crystallization studies specifically elucidating the molecular recognition and hydrogen bonding patterns of this compound or its direct derivatives with biological macromolecules are not extensively available in the current scientific literature. However, the general principles of hydrogen bonding in related naphthyridine systems can provide a basis for understanding their potential interactions.
The nitrogen atoms within the naphthyridine ring system can act as hydrogen bond acceptors, while the N-H group of the pyridinone ring and any hydroxyl substituents can serve as hydrogen bond donors. These interactions are critical for the binding of naphthyridine-based inhibitors to the active sites of enzymes, such as the previously discussed HIV integrase. In that context, the interaction with metal cofactors and key amino acid residues is mediated by these hydrogen bonds and chelation.
While direct experimental data for the title compound is limited, research on other naphthyridine isomers has highlighted the importance of their hydrogen bonding capabilities in molecular recognition. For instance, studies on 1,8-naphthyridine derivatives have demonstrated their capacity to form stable complexes with various guest molecules through well-defined hydrogen bonding networks. These studies, while not directly applicable to the 1,5-isomer, reinforce the significance of the hydrogen bonding potential of the naphthyridine scaffold in designing molecules with high affinity and specificity for biological targets. The development of fluorescent probes based on the 1,5-naphthyridin-2(1H)-one structure further points to its utility in studying biomolecular interactions. researchgate.net
Future research involving co-crystallization of this compound derivatives with their biological targets would be invaluable in providing a precise understanding of their binding modes and the specific hydrogen bonding interactions that drive their biological activity.
Computational and Theoretical Chemistry Approaches in 7 Methyl 1,5 Naphthyridin 2 1h One Research
Quantum Chemical Calculations (e.g., Ab Initio Methods, Frontier Orbital Analysis)
Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), are fundamental for understanding the electronic structure and intrinsic properties of a molecule. These methods can predict geometries, energies, and electronic properties like orbital energies. Frontier orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and electronic transitions.
A comprehensive search of scientific literature did not yield specific studies applying quantum chemical calculations, ab initio methods, or frontier orbital analysis to 7-Methyl-1,5-naphthyridin-2(1H)-one . While theoretical studies on other naphthyridine isomers, such as 4,8-dioxygenated 1,5-naphthyridines, have been conducted to investigate tautomerism, similar detailed analyses for the 7-methyl substituted compound are not presently published. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the stability and dynamics of the ligand-receptor complex over time.
While these techniques have been applied to various 1,5-naphthyridine (B1222797) derivatives to explore their potential as inhibitors for targets like TGF-beta type I receptor (ALK5), cyclin-dependent kinase 8 (CDK8), and enoyl-ACP reductase of Mycobacterium tuberculosis, there are no specific published molecular docking or dynamics simulation studies for This compound . tandfonline.comnih.govresearchgate.net Such studies would be invaluable in identifying potential biological targets and understanding its mechanism of action at a molecular level.
Statistical Analysis in Structure-Activity Relationship Elucidation
Quantitative Structure-Activity Relationship (QSAR) studies involve statistical methods to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been performed on sets of naphthyridine derivatives to understand the structural requirements for their biological activity, for example, as CDK8 inhibitors. tandfonline.com These analyses provide valuable insights into how different substituents on the naphthyridine scaffold influence activity. Nevertheless, a specific QSAR study focusing on a series of compounds that includes This compound to elucidate its structure-activity relationship is not available in the current body of scientific literature.
Advanced Spectroscopic and Analytical Characterization of 7 Methyl 1,5 Naphthyridin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 7-Methyl-1,5-naphthyridin-2(1H)-one. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the precise mapping of the molecule's atomic connectivity.
For the related compound, 7-methyl-1,8-naphthyridin-2-amine, ¹³C NMR data has been recorded using a Bruker AM-270 instrument. nih.gov While specific ¹H NMR data for this compound is not detailed in the provided results, the analysis of analogous structures provides a framework for what to expect. For instance, in a derivative of 1,7-naphthyridine (B1217170), the ¹H NMR spectrum (400 MHz, DMSO-d6) showed a methyl signal at 2.46 ppm (singlet, 3H) and aromatic proton signals at 6.67, 7.88, and 8.65 ppm (broad singlets, 1H each), with a broad singlet at 11.62 ppm corresponding to the NH proton. nih.gov
¹H-NMR Titration Methodologies
¹H-NMR titration is a powerful method to study non-covalent interactions between molecules in solution. This technique is particularly useful for determining association constants (Kₐ) and understanding the thermodynamics of host-guest complexation. nih.gov The process involves the incremental addition of a guest molecule to a solution of a host molecule (or vice versa) and monitoring the changes in the chemical shifts of the protons. jocpr.com
The ability of naphthyridine derivatives to act as receptors and bind to guest molecules can be effectively evaluated using ¹H-NMR spectroscopy. nih.gov To accurately determine association constants, the stoichiometry of the complex must first be established, often through the method of continuous variation (Job plot). nih.gov This involves preparing a series of solutions with varying mole fractions of the host and guest while keeping the total concentration constant. nih.gov
For example, in a study involving naphthyridine derivatives and biotin (B1667282) analogues, ¹H-NMR titrations were performed in CDCl₃, sometimes with the addition of 10% MeOD for solubility purposes. nih.gov The resulting data on chemical shift changes are then analyzed using specialized software, such as EQNMR, to calculate the association constants. nih.gov The extent of downfield shifting of proton signals can indicate the strength of hydrogen bonding interactions between the host and guest. jocpr.com
Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment
Mass spectrometry is an essential analytical technique for determining the molecular weight and assessing the purity of this compound. It works by ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For instance, HRMS data is available for various related heterocyclic compounds, often using electrospray ionization (ESI+). semanticscholar.org In the analysis of a related naphthyridine derivative, liquid chromatography-mass spectrometry (LC-MS) revealed a prominent ion at m/z 211.0 (100.0% relative intensity), corresponding to the molecular ion, along with isotopic peaks. nih.gov For the related compound 7-methyl-1,8-naphthyridin-2-amine, gas chromatography-mass spectrometry (GC-MS) data shows a top peak at m/z 159. nih.gov
Vibrational Spectroscopy (e.g., IR) for Functional Group Analysis
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is employed to identify the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint.
While specific IR data for this compound is not available in the provided search results, the analysis of related naphthyridinone structures provides insight into the expected spectral features. Key absorptions would include C=O stretching vibrations for the lactam ring, C-H stretching for the methyl and aromatic groups, N-H stretching for the amide, and C=C and C=N stretching vibrations within the aromatic rings. The positions of these bands can be influenced by factors such as hydrogen bonding. For a related naphthyridine derivative, quantum chemical calculations have been used to interpret the FTIR and FT-Raman spectra, including the identification of combination and overtone bands and the analysis of intermolecular hydrogen bonding. researchgate.net
Chromatographic Techniques (e.g., HPLC, UPLC, LC-MS) for Purity and Separation
Chromatographic techniques are vital for the separation and purity assessment of this compound. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful methods for separating components of a mixture with high resolution and sensitivity.
These techniques are often coupled with mass spectrometry (LC-MS) to provide both separation and identification of the compounds. For instance, the reaction monitoring and product analysis of a related naphthyridine derivative were carried out using LC-MS. nih.gov In another example, a product was purified by flash column chromatography, and its purity was confirmed by its retention factor (Rf) value. semanticscholar.org For the parent compound, 1,5-Naphthyridin-2(1H)-one, analytical data from HPLC and LC-MS are available. bldpharm.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.
While the crystal structure of this compound itself is not described in the provided results, data for related naphthyridine derivatives are available. For example, the crystal structure of a co-crystal involving N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide and pyrrolidine-2,5-dione has been determined. researchgate.net In this structure, the molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, and the packing is further stabilized by C—H⋯(O,N) hydrogen bonds and π–π stacking interactions. researchgate.net Similarly, the crystal structure of another derivative, N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide–pyrrolidine-2,5-dione, has also been elucidated, revealing a one-dimensional structure linked by weak C—Br···O and C—H···O hydrogen bonds. researchgate.net These examples highlight the types of detailed structural information that can be obtained for this compound through X-ray crystallography.
Emerging Research Avenues and Potential Applications of 7 Methyl 1,5 Naphthyridin 2 1h One Derivatives
Development as Research Probes and Reference Compounds in Biological Studies
While various naphthyridinone derivatives are extensively studied for direct therapeutic applications, the use of 7-Methyl-1,5-naphthyridin-2(1H)-one derivatives specifically as research probes or reference compounds is a more nascent field. The inherent chemical and photophysical properties of the naphthyridinone core suggest a potential for developing fluorescent probes to investigate biological processes. For instance, the structural similarity of these compounds to certain biological molecules allows them to interact with specific targets.
Although direct examples for the 7-methyl derivative are not extensively documented, related compounds within the 1,5-naphthyridin-2-one class have been synthesized to study their biological activities. These studies, while aimed at drug discovery, provide foundational data on structure-activity relationships that are essential for designing more specific research probes. The development of these derivatives as tools for biological studies remains an area with significant growth potential.
Application in Materials Science and Organic Electronics Research
The planar structure and electron-deficient nature of the 1,5-naphthyridin-2-one core make its derivatives intriguing candidates for materials science, particularly in the field of organic electronics. These materials are valued for their potential in creating lightweight, flexible, and cost-effective electronic devices.
Organic Light-Emitting Diodes (OLEDs)
The market for printable and flexible electronics is dominated by technologies like Organic Light-Emitting Diodes (OLEDs). vut.cz While the specific application of this compound derivatives in OLEDs is not yet widely established, the fundamental properties of related organic semiconductor materials suggest a potential avenue for future research. The development of novel materials is a key driver of innovation in OLED technology, and the unique electronic characteristics of the naphthyridinone scaffold could be exploited for this purpose. vut.cz
Sensor and Semiconductor Development
A significant area of development for 1,5-naphthyridin-2-one derivatives is in organic semiconductors. google.com Research has focused on incorporating the 1,6-disubstituted-1H- google.comnaphthyridin-2-one core into polymers and small molecules. google.com These materials are being designed for use in organic electronic (OE) devices, including organic photodetectors (OPDs) and organic field-effect transistors (OFETs). google.com
The planar structure of the naphthyridinone core facilitates strong pi-pi stacking, a crucial property for efficient charge transport in semiconductor materials. google.com Furthermore, the unsymmetrical nature of the 1,5-naphthyridin-2-one unit is expected to influence solubility and morphology, which in turn impacts the material's electrical properties and device performance. google.com
Below is a table summarizing the intended applications of these semiconductor materials as described in patent literature.
| Application Area | Device Type | Core Structure Mentioned | Potential Advantage |
| Organic Electronics | Organic Photodetector (OPD) | 1,6-disubstituted-1H- google.comnaphthyridin-2-one | Enhanced electrical properties from unique morphology google.com |
| Organic Electronics | Organic Field-Effect Transistor (OFET) | 1,6-disubstituted-1H- google.comnaphthyridin-2-one | Good processibility and high charge carrier mobility google.com |
Solar Cell Components
The development of novel organic semiconductors is also directly applicable to organic photovoltaic (OPV) devices, commonly known as organic solar cells. google.com The same properties that make 1,5-naphthyridin-2-one derivatives suitable for other organic electronics—such as their tunable electrical properties and strong intermolecular interactions—make them promising candidates for use as acceptor or donor materials in OPV devices. google.com The goal is to create materials that are easy to synthesize, stable, and exhibit high charge carrier mobility and a low bandgap, all of which are critical for efficient solar energy conversion. google.com
Molecular Switches
The concept of using individual molecules as components in electronic circuits, such as molecular switches, is a frontier in nanotechnology. Naphthyridine-based structures are among the candidates being explored for such applications. Heterotrimeric G proteins, which act as molecular switches in cellular signaling, have been targeted by google.comnaphthyridin-2-one derivatives, highlighting the scaffold's ability to interact with switching systems, albeit in a biological context. The potential to create synthetic molecular switches for electronic devices from these derivatives is an active area of theoretical and experimental research.
Role as Chemical Intermediates in Complex Organic Synthesis
Beyond their direct applications, derivatives of this compound serve as valuable chemical intermediates. The naphthyridinone ring system can be strategically modified, making it a versatile starting point for constructing more complex molecules.
For example, the carbonyl group of the pyridinone ring can be converted into a chloro group by reacting with reagents like phosphorus oxychloride. This creates a reactive site, transforming the 1,5-naphthyridin-2(1H)-one into a halo-naphthyridine derivative. These halogenated intermediates are crucial building blocks, as the halide can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups onto the naphthyridine core. This synthetic versatility is essential for creating libraries of compounds for drug discovery and for synthesizing complex targets in materials science.
Ligand Design for Analytical and Coordination Chemistry
The 1,5-naphthyridine (B1222797) framework is a subject of significant interest in the design of novel ligands for metal coordination and analytical applications. The strategic placement of its two nitrogen atoms allows it to function as a versatile building block for mono- and dinuclear metal complexes. acs.orgnih.gov Derivatives of 1,5-naphthyridin-2(1H)-one, in particular, serve as key intermediates in the synthesis of more complex, functionalized ligands.
A critical synthetic strategy involves the conversion of the carbonyl group in 1,5-naphthyridin-2(1H)-one into a more reactive leaving group. nih.gov The reaction of the parent -one structure with reagents like phosphorus oxychloride yields a 2-chloro-1,5-naphthyridine (B1368886) intermediate. This halogenated derivative is a highly valuable precursor, as the chlorine atom can be readily displaced by various nucleophiles to build more elaborate ligand systems. This method has been successfully employed to synthesize 1,5-naphthyridine-functionalized indenyl and cyclopentadienyl (B1206354) ligands, which are important in organometallic chemistry. nih.gov
The resulting ligands, featuring the 1,5-naphthyridine unit, have been used to construct a variety of coordination complexes. For instance, new bidentate and tridentate ligands incorporating the 1,5-naphthyridine core have been synthesized and complexed with Ruthenium(II) to study the electronic communication between metal centers. acs.org Similarly, the interaction of 1,5-naphthyridine with palladium has been investigated, revealing its capacity to act as a bridging ligand, forming 1:1, 2:1, and 1:2 metal-to-ligand complexes in aqueous solutions. nih.gov
Beyond traditional coordination chemistry, derivatives of 1,5-naphthyridin-2(1H)-one are being developed for advanced analytical applications. The core structure is a component of a novel fluorophore that has been incorporated into a fluorescent amino acid. researchgate.net This specialized amino acid exhibits solvent-polarity-dependent changes in its fluorescence, making it a sensitive probe for the ratiometric detection of biomolecular interactions. researchgate.net
Table 1: Key Intermediate Synthesis for Ligand Design
| Starting Material | Reagent | Product | Application of Product | Reference |
|---|
Advanced Pharmaceutical Precursor Development (Pre-clinical Stage Research)
The 1,5-naphthyridin-2(1H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, serving as the foundation for numerous pre-clinical drug candidates targeting a wide array of diseases. Its rigid bicyclic structure provides a fixed geometry for orienting functional groups to achieve potent and selective interactions with biological targets.
One of the most promising areas of research is in oncology. Scientists have identified novel 1,5-naphthyridine derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). nih.gov The TGF-β signaling pathway is often dysregulated in cancer, making ALK5 a key therapeutic target. Through optimization of an initial screening hit, aminothiazole and pyrazole (B372694) derivatives of 1,5-naphthyridine were developed. These compounds demonstrated high potency in both biochemical and cellular assays, with some exhibiting inhibitory concentrations (IC₅₀) in the low nanomolar range. The binding mode was confirmed through the X-ray crystal structure of a lead compound complexed with human ALK5. nih.gov
The versatility of the scaffold is further demonstrated by its use in developing agents for other diseases. Carbohydrazide (B1668358) derivatives based on the 1,5-naphthyridin-2(1H)-one core have been synthesized and evaluated for their ability to inhibit the growth of M. tuberculosis. researchgate.net Other derivatives have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists for potential neurological applications, inhibitors of HIV-1 integrase for antiviral therapy, and inhibitors of c-Met kinase, another important target in cancer. researchgate.net The development of these diverse agents often begins with the halogenation of the naphthyridinone core, creating a versatile intermediate for further chemical elaboration. nih.gov
Table 2: Pre-clinical Research on 1,5-Naphthyridin-2(1H)-one Derivatives
| Derivative Class | Therapeutic Target | Key Findings | Reference |
|---|---|---|---|
| Aminothiazole and Pyrazole Derivatives | TGF-β Type I Receptor (ALK5) | Potent and selective inhibition. Compound 19 showed an IC₅₀ of 4 nM in an ALK5 autophosphorylation assay. | nih.gov |
| Carbohydrazide Derivatives | Mycobacterium tuberculosis | Showed ability to inhibit the growth of M. tuberculosis mc²6230. | researchgate.net |
| General Naphthyridinones | HIV-1 Integrase | Identified as inhibitors of the viral enzyme. | researchgate.net |
| General Naphthyridinones | c-Met Kinase | Recognized as promising inhibitors for cancer therapy. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 7-methyl-1,5-naphthyridin-2(1H)-one, and how do reaction conditions influence yields?
- Methodology : The compound can be synthesized via direct oxidation of 3-methyl-1,5-naphthyridine using Na₂Cr₂O₇ in 3M H₂SO₄ at 100°C for 12 hours, yielding ~25% after substrate recovery . Cyclization of pyridine substrates, such as 2-(2-carboxyvinyl)-3-pyridinamine, under basic conditions (e.g., EtONa/EtOH) is another route, achieving 31–72% yields depending on substituents .
- Key Considerations : Optimize reaction time and temperature to minimize side products. Use HPLC or TLC to monitor reaction progress.
Q. How does tautomerism between hydroxy-1,5-naphthyridine and 1,5-naphthyridinone forms affect experimental outcomes?
- Analysis : The keto form (naphthyridinone) dominates due to aromatic stabilization, confirmed via ionization constants, IR (C=O stretch at ~1680 cm⁻¹), and UV spectroscopy .
- Experimental Design : Perform pH-dependent UV/Vis studies in aqueous and non-polar solvents to assess tautomeric equilibrium. Use X-ray crystallography for definitive structural confirmation .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- Mass Spectrometry : Compare fragmentation patterns with unsubstituted naphthyridinones to identify methyl group effects .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons and confirm methyl substitution at the 7-position.
- X-ray Diffraction : Resolve tautomeric form and hydrogen-bonding networks in crystalline states .
Advanced Research Questions
Q. How does regioselectivity in electrophilic substitution (e.g., nitration, halogenation) vary between this compound and its parent compound?
- Case Study : Nitration of 1,5-naphthyridin-2(1H)-one with HNO₃/H₂SO₄ at 95°C selectively substitutes the 3-position (>70% yield) . The methyl group in the 7-position may sterically or electronically alter reactivity, requiring computational (DFT) studies to predict regioselectivity.
- Experimental Validation : Use LC-MS to identify nitration/halogenation products. Compare with model compounds lacking the methyl group .
Q. What coordination chemistry has been reported for this compound with transition metals?
- Findings : Simple naphthyridinones form complexes with Cd, Co, Cu, Fe, and Zn via the lactam oxygen and adjacent nitrogen. The methyl group may influence solubility or steric hindrance .
- Methodology : Synthesize complexes using metal salts (e.g., CuCl₂) in refluxing ethanol. Characterize via FT-IR (shift in C=O stretching frequency) and cyclic voltammetry to assess redox behavior .
Q. How can dehydration reactions be leveraged to synthesize substituted 1,5-naphthyridinones from dihydro precursors?
- Example : 3-Hydroxy-6-methoxy-3,4-dihydro-1,5-naphthyridin-2(1H)-one undergoes dehydration with TsCl/pyridine at 150°C to yield 6-methoxy-1,5-naphthyridin-2(1H)-one (83% yield) . Adapt this method for 7-methyl derivatives by optimizing acid catalysts (e.g., PTSA) .
Q. What role does this compound play in medicinal chemistry, particularly as a scaffold for kinase or protease inhibitors?
- Applications : Related naphthyridinones exhibit antiviral (HIV integrase inhibition) and antiproliferative activity. The methyl group enhances lipophilicity, potentially improving membrane permeability .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogens, methoxy) and test in enzymatic assays. Use molecular docking to predict binding modes .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported synthetic yields for naphthyridinone derivatives?
- Root Causes : Variability arises from substrate purity, reaction scaling, or workup methods. For example, oxidation of 3-methyl-1,5-naphthyridine yields 25% after recovery, but unoptimized conditions may lower efficiency .
- Mitigation : Replicate procedures with controlled substrate ratios and inert atmospheres. Use high-purity reagents and quantify byproducts via GC-MS .
Methodological Recommendations
- Synthesis : Prioritize cyclization routes for scalability and explore microwave-assisted synthesis to reduce reaction times .
- Characterization : Combine XRD and solid-state NMR to resolve tautomeric ambiguities .
- Biological Testing : Use ADMET profiling to evaluate the methyl group’s impact on pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
